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Compound of Interest

Compound Name:
4-Amino-6-iodo-2-

methylpyrimidine

Cat. No.: B582076 Get Quote

An In-depth Technical Guide to 4-amino-6-iodo-
2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 4-amino-6-iodo-2-methylpyrimidine (CAS No: 943006-46-0). Due to the limited

availability of direct experimental data for this specific compound, this guide also includes

predicted properties and representative experimental protocols based on structurally similar

molecules to facilitate further research and application.

Core Physical and Chemical Properties
While comprehensive experimental data for 4-amino-6-iodo-2-methylpyrimidine is not readily

available in published literature, a summary of its basic and computationally predicted

properties is presented below.

Table 1: General and Computationally Predicted Properties of 4-amino-6-iodo-2-
methylpyrimidine
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Property Value Source

CAS Number 943006-46-0 Commercial Suppliers[1]

Molecular Formula C₅H₆IN₃ ChemScene

Molecular Weight 235.03 g/mol ChemScene

Topological Polar Surface Area

(TPSA)
51.8 Å² ChemScene

Predicted LogP 1.553 Guidechem

Hydrogen Bond Donors 1 ChemScene

Hydrogen Bond Acceptors 3 ChemScene

Rotatable Bonds 0 ChemScene

Note: The LogP value is a prediction and may differ from experimental values. TPSA and

hydrogen bond information are useful in predicting the compound's behavior in biological

systems.

Spectroscopic Data (Predicted and Representative)
Direct experimental spectra for 4-amino-6-iodo-2-methylpyrimidine are not currently

available in public databases. However, based on the analysis of structurally related

aminopyrimidines, the following spectral characteristics can be anticipated.

Table 2: Predicted and Representative Spectroscopic Data
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Technique Predicted/Representative Data

¹H NMR

Signals corresponding to the methyl protons

(singlet, ~2.4 ppm), the pyrimidine ring proton

(singlet, ~6.5-7.0 ppm), and the amino protons

(broad singlet, ~5.0-6.0 ppm).

¹³C NMR
Resonances for the methyl carbon, and the four

distinct carbons of the pyrimidine ring.

IR Spectroscopy

Characteristic peaks for N-H stretching (amine

group, ~3300-3500 cm⁻¹), C-H stretching

(methyl and aromatic, ~2900-3100 cm⁻¹), C=N

and C=C stretching (pyrimidine ring, ~1500-

1650 cm⁻¹), and C-I stretching (~500-600 cm⁻¹).

Mass Spectrometry
A molecular ion peak [M]⁺ at m/z 235, with

characteristic isotopic patterns for iodine.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4-amino-6-iodo-2-
methylpyrimidine are not explicitly published. However, the synthesis of analogous iodo- and

aminopyrimidine derivatives is well-documented. The following are representative protocols

that could be adapted for this compound.

Synthesis of Substituted Pyrimidines
The synthesis of 4-amino-6-iodo-2-methylpyrimidine would likely start from a more readily

available pyrimidine derivative. A plausible synthetic route could involve the iodination of a

corresponding amino-hydroxypyrimidine, followed by conversion of the hydroxyl group to an

amino group, or vice versa. A general method for the synthesis of a dihydroxypyrimidine

precursor is described below.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This procedure is adapted from a patented method for the synthesis of a key intermediate.[2]
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Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and under an ice

bath, add 150 mL of methanol.

Base Addition: While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

Reactant Addition: After complete dissolution of the sodium methoxide, add 13.2 g (0.1 mol)

of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

Reaction: Remove the ice bath and warm the reaction mixture to 18-25 °C. Continue stirring

for 4 hours. The solution will become a creamy white suspension.

Work-up: After the reaction is complete, remove the methanol by distillation under reduced

pressure (30-35 °C).

Purification: Add 50 mL of water to dissolve the residue. Adjust the pH to 1-2 with 4M

hydrochloric acid to precipitate a white solid. Stir the suspension at 0 °C for 4 hours to

complete crystallization.

Isolation: Collect the solid by suction filtration. Wash the solid sequentially with ice-cold water

and ice-cold methanol.

Drying: Dry the product to obtain white solid 4,6-dihydroxy-2-methylpyrimidine.

Subsequent chlorination followed by iodination or direct iodination, and amination steps would

be required to yield the final product.

Spectroscopic Analysis
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard NMR spectrometer

(e.g., 400 or 500 MHz). Typical parameters include a 90° pulse, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a larger

sample amount or a longer acquisition time due to the lower natural abundance of ¹³C.

Protocol 3: Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for

oils). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press

it into a transparent disk.

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer

over the range of 4000-400 cm⁻¹.

Protocol 4: Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

Analysis: Obtain the mass spectrum, looking for the molecular ion peak and characteristic

fragmentation patterns.

Potential Biological Activity and Signaling Pathways
While there is no specific biological activity reported for 4-amino-6-iodo-2-methylpyrimidine,

the aminopyrimidine scaffold is a well-known privileged structure in medicinal chemistry,

frequently found in kinase inhibitors and antimicrobial agents.[3][4]

Kinase Inhibition: Many aminopyrimidine derivatives function as ATP-competitive inhibitors of

various protein kinases by mimicking the adenine core of ATP.[5] These compounds have

been developed as inhibitors for kinases such as EGFR, c-KIT, and VEGFR, which are

implicated in cancer.[5]

Antimicrobial Activity: 2-Aminopyrimidine derivatives have demonstrated a broad spectrum of

antimicrobial activities against various bacterial and fungal strains.[4][6]

Antitumor Activity: Several studies have reported the antitumor activities of pyrimidine

derivatives.[7][8] Iodinated compounds themselves have also been investigated for their
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potential in antitumor chemotherapy, suggesting that the iodo-substituent might contribute to

the biological activity.[9]

Given the lack of specific data, a logical workflow for the initial investigation of a novel

compound like 4-amino-6-iodo-2-methylpyrimidine is crucial.

Synthesis & Purification
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Experimental workflow for 4-amino-6-iodo-2-methylpyrimidine.

This guide serves as a foundational resource for researchers interested in 4-amino-6-iodo-2-
methylpyrimidine. Further experimental work is necessary to fully elucidate its properties and

potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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